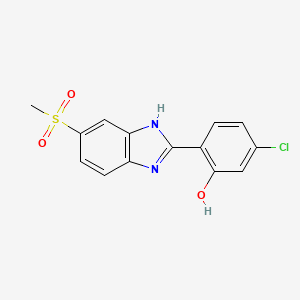

5-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol

説明

5-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol is a benzimidazole derivative featuring a methylsulfonyl (-SO₂CH₃) group at position 6 of the benzimidazole ring and a para-chlorinated phenolic moiety at position 2. The methylsulfonyl group is a strong electron-withdrawing substituent, which may influence electronic properties, solubility, and metabolic stability compared to analogs with different functional groups.

特性

IUPAC Name |

5-chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S/c1-21(19,20)9-3-5-11-12(7-9)17-14(16-11)10-4-2-8(15)6-13(10)18/h2-7,18H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWVEKZVXGSBCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)C3=C(C=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

5-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol can undergo various types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like tin(II) chloride or iron powder in the presence of hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinones.

Reduction: Amines.

Substitution: Substituted benzimidazole derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of benzimidazole, including 5-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol, exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, fungi, and even mycobacteria. For instance, a series of related compounds were screened against mycobacterial and fungal strains, demonstrating comparable or superior efficacy to established antibiotics like isoniazid and fluconazole .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In a study focusing on sulfonamide derivatives, it was found that certain benzimidazole derivatives induced cell cycle arrest and apoptosis in cancer cell lines. The mechanisms involved included the activation of apoptotic pathways and cell cycle checkpoints . The ability to induce apoptosis in cells with wild-type and mutant p53 highlights its potential as a therapeutic agent against various cancers.

Agricultural Applications

Herbicidal Activity

Compounds similar to this compound have been investigated for their herbicidal properties. The inhibition of photosynthetic electron transport in plants has been a focal point of research, with studies indicating that these compounds can effectively disrupt the growth of certain weed species while being less harmful to crops . This selectivity is crucial for developing sustainable agricultural practices.

Material Science

Polymer Additives

The incorporation of benzimidazole derivatives into polymer matrices has shown promise in enhancing material properties. The thermal stability and mechanical strength of polymers can be improved by adding such compounds, making them suitable for applications in coatings and composites . The unique chemical structure allows for modifications that can tailor the properties of the resulting materials.

Data Tables

| Application Area | Activity | Reference |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | |

| Anticancer | ||

| Agricultural | Herbicidal | |

| Material Science | Polymer Additives |

Case Studies

- Antimicrobial Screening : A study conducted on a series of 5-chloro-substituted benzimidazole compounds demonstrated their effectiveness against various pathogens. The results showed that these compounds could serve as potential leads for new antimicrobial agents .

- Cancer Cell Line Evaluation : In vitro studies on human cancer cell lines revealed that specific derivatives could induce apoptosis through p53-independent mechanisms, suggesting their utility in cancer therapy .

- Agricultural Trials : Field trials assessing the herbicidal activity of benzimidazole derivatives indicated a significant reduction in weed biomass without adversely affecting crop yield, supporting their application in integrated pest management systems .

作用機序

The mechanism of action of 5-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to the DNA of microorganisms, inhibiting their replication and transcription processes. This leads to the disruption of cellular functions and ultimately the death of the microorganism .

類似化合物との比較

Structural Comparison

The target compound shares structural motifs with several antimicrobial and biologically active benzimidazole and phenolic derivatives. Key analogs include:

Key Observations :

- Phenolic vs. Non-Phenolic Derivatives: Unlike triclosan (a diphenolic ether), the target compound integrates a benzimidazole core, which may reduce environmental persistence while maintaining antimicrobial activity .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: The phenolic -OH and sulfonyl groups in the target compound facilitate robust hydrogen-bonding networks, as observed in similar benzimidazoles (e.g., S···O and N-H···O interactions) . This contrasts with triclosan, which relies on Cl···Cl and π-π stacking for crystal packing .

- Thermal Stability : Methylsulfonyl-substituted benzimidazoles typically exhibit higher melting points (>250°C) compared to thiophene derivatives (~180–220°C), attributed to stronger intermolecular forces .

生物活性

5-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 301.76 g/mol. The compound features a benzimidazole moiety, which is known for its bioactive properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H12ClN3O2S |

| Molar Mass | 301.76 g/mol |

| CAS Number | [Not available] |

| Solubility | Soluble in DMSO |

| Storage Conditions | 2-8°C |

Antimicrobial Activity

Research indicates that compounds containing benzimidazole derivatives exhibit notable antimicrobial properties. Studies have shown that this compound demonstrates efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Antifungal Properties

In addition to antibacterial effects, this compound has shown antifungal activity against pathogenic fungi such as Candida albicans. The antifungal mechanism may involve inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .

Antiviral Effects

Preliminary studies suggest that the compound may possess antiviral properties, particularly against viruses like influenza. The antiviral mechanism could be linked to interference with viral replication processes .

Anti-inflammatory and Anticancer Potential

The anti-inflammatory effects of benzimidazole derivatives are well-documented, and this compound is no exception. It may inhibit pro-inflammatory cytokines, thus reducing inflammation . Furthermore, its anticancer potential is being explored in various cancer cell lines, with indications of inducing apoptosis in malignant cells .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzimidazole derivatives, including the target compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

- Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .

- Inflammation Model : In an animal model of inflammation, administration of the compound led to a marked reduction in swelling and pain, supporting its therapeutic potential for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol, and what purification methods are recommended?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with the condensation of substituted benzimidazole precursors with halogenated phenolic intermediates. For example, similar benzimidazole derivatives are prepared using NaH in THF as a base for deprotonation and subsequent nucleophilic substitution . Purification often involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from methanol or ethanol to achieve high purity. Monitoring by TLC and characterization via -NMR and LC-MS is critical to confirm intermediate structures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR are used to confirm the benzimidazole core and substituent positions. Aromatic protons typically appear in the δ 7.0–8.5 ppm range, while methylsulfonyl groups resonate near δ 3.0–3.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF provides molecular ion peaks and fragmentation patterns to verify the molecular formula.

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure, with key parameters including bond angles (e.g., N–C–C ~107–121°) and torsion angles (e.g., −179° for planar benzimidazole systems) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, THF) and aqueous buffers (pH 1–10) using UV-Vis spectroscopy or HPLC. The methylsulfonyl group enhances solubility in polar solvents .

- Stability : Conduct accelerated degradation studies under light, heat (40–60°C), and oxidative conditions (HO). Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates in the preparation of this compound?

- Methodological Answer :

- Reaction Solvents : Replace traditional solvents (e.g., DMF) with PEG-400, which improves reaction homogeneity and reduces side reactions in benzimidazole formation .

- Catalysis : Use Pd/C or CuI for Suzuki-Miyaura coupling steps to enhance efficiency. For example, coupling halogenated benzimidazoles with boronic acid derivatives can achieve >80% yield with 2 mol% catalyst .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hours to 30 minutes) and improve regioselectivity .

Q. What experimental designs are recommended to study the environmental fate of this compound?

- Methodological Answer :

- Degradation Pathways : Use LC-MS/MS to identify abiotic (hydrolysis, photolysis) and biotic (microbial) degradation products. For hydrolysis, simulate aquatic environments at pH 4–9 and 25–50°C .

- Ecotoxicology : Expose model organisms (e.g., Daphnia magna, zebrafish embryos) to sublethal concentrations. Measure biomarkers like glutathione-S-transferase (GST) for oxidative stress .

Q. How can structural modifications of this compound enhance its bioactivity?

- Methodological Answer :

- SAR Studies : Replace the methylsulfonyl group with bioisosteres (e.g., sulfonamide, trifluoromethyl) and evaluate changes in binding affinity via molecular docking (e.g., targeting kinase enzymes) .

- Pro-drug Design : Introduce hydrolyzable esters (e.g., acetyl) at the phenolic -OH group to improve membrane permeability. Assess bioavailability using Caco-2 cell monolayers .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and normalize data to protein content (Bradford assay) to minimize variability .

- Meta-Analysis : Compare IC values across studies, adjusting for differences in experimental conditions (e.g., serum concentration in cell culture media) .

Data Analysis and Interpretation

Q. How can computational methods predict the reactivity of this compound in complex biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。